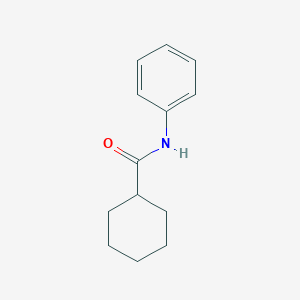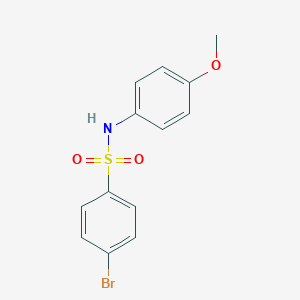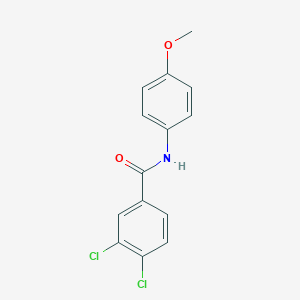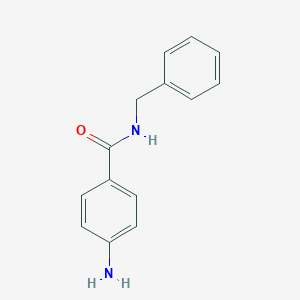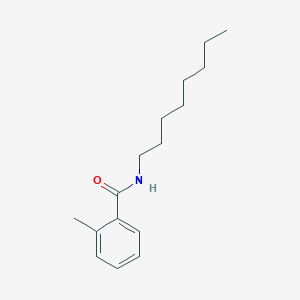
2-Methyl-N-octylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-octylbenzamide, also known as Picaridin, is a synthetic compound that is widely used as a repellent against insects. It was first developed in the 1980s by the German company, Bayer, and has since gained popularity as an alternative to the more traditional insect repellent, DEET. Picaridin is known for its effectiveness against a wide range of insects, including mosquitoes, ticks, and flies.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-octylbenzamide has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. 2-Methyl-N-octylbenzamide has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever. In addition, 2-Methyl-N-octylbenzamide has been studied for its potential use in the control of agricultural pests.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-octylbenzamide is not fully understood. However, it is believed that 2-Methyl-N-octylbenzamide works by interfering with the insect's ability to locate its host. It may also interfere with the insect's ability to detect carbon dioxide, which is a key component in the host-seeking behavior of many insects.
Biochemische Und Physiologische Effekte
2-Methyl-N-octylbenzamide is considered to be a safe and effective insect repellent. It has been extensively studied for its toxicity and has been found to have a low toxicity profile. 2-Methyl-N-octylbenzamide is not known to cause any significant biochemical or physiological effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-N-octylbenzamide in lab experiments is its effectiveness as an insect repellent. This makes it an ideal choice for experiments that involve insects, such as mosquito-borne disease studies. However, one limitation of using 2-Methyl-N-octylbenzamide in lab experiments is that it may interfere with the behavior of the insects being studied. This could potentially affect the outcome of the experiment.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-N-octylbenzamide. One area of research is the development of new formulations of 2-Methyl-N-octylbenzamide that are more effective and longer-lasting. Another area of research is the study of 2-Methyl-N-octylbenzamide's potential use in the control of agricultural pests. Finally, there is a need for further research into the mechanism of action of 2-Methyl-N-octylbenzamide, in order to better understand how it works and how it can be optimized for use in various applications.
Conclusion:
In conclusion, 2-Methyl-N-octylbenzamide is a synthetic compound that is widely used as an insect repellent. It is highly effective against a wide range of insects and has been extensively studied for its potential use in the control of insect-borne diseases. 2-Methyl-N-octylbenzamide is considered to be a safe and effective insect repellent, with a low toxicity profile. There are several future directions for the study of 2-Methyl-N-octylbenzamide, including the development of new formulations and the study of its potential use in the control of agricultural pests.
Synthesemethoden
2-Methyl-N-octylbenzamide is synthesized by reacting 2-methylbenzoyl chloride with 1-octanol in the presence of a base, such as sodium hydroxide. The reaction produces 2-methyl-N-octylbenzamide, which is then purified through a series of distillations and recrystallizations. The final product is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
58278-19-6 |
|---|---|
Produktname |
2-Methyl-N-octylbenzamide |
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
2-methyl-N-octylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-3-4-5-6-7-10-13-17-16(18)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OWDDBMRGRZWRBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C |
Kanonische SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C |
Andere CAS-Nummern |
58278-19-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



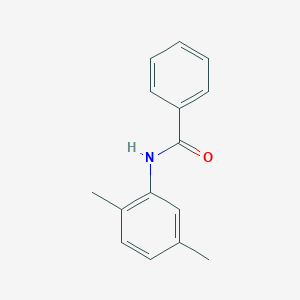
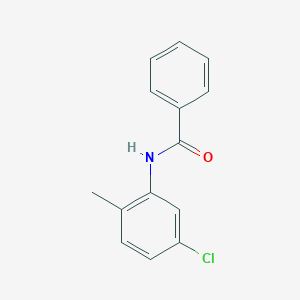
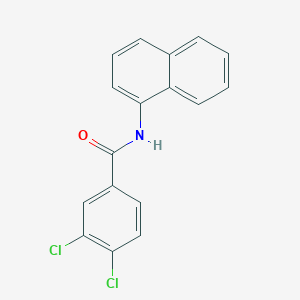

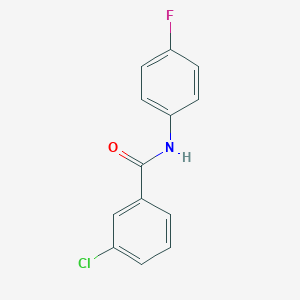

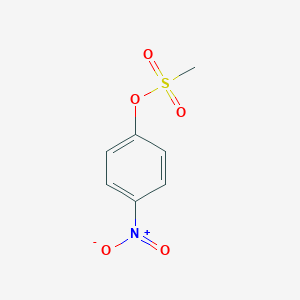
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
